molecular formula C9H9FO3 B186325 4-Fluoro-2,6-dimethoxybenzaldehyde CAS No. 139549-11-4

4-Fluoro-2,6-dimethoxybenzaldehyde

Cat. No. B186325
M. Wt: 184.16 g/mol
InChI Key: HOGUCRFULNNZBQ-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A cooled (−5° C.) mixture of commercially available 1-fluoro-3,5-dimethoxybenzene (500 mg; 3.20 mmol; 1.0 equiv.) and DMF (4.680 g; 64.03 mmol; 20.0 equiv.) was treated dropwise with POCl3 (2.454 g; 16.01 mmol; 5.0 equiv.). This mixture was further stirred at rt for 1.5 h, and was then heated to 60° C. for 3 h. After cooling to rt, ice-water (50 ml) and a solution of 2.5 M aq. NaOH (24 ml) were successively added. After extractions with AcOEt (3×30 ml), the mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded 4-fluoro-2,6-dimethoxybenzaldehyde as a yellow solid. LC-MS (conditions A): tR=0.50 min.; [M+H]+: 185.10 g/mol. According to 1H-NMR (CDCl3; 400 MHz), this product also contained 19% of the regioisomer 2-fluoro-4,6-dimethoxybenzaldehyde. This minor regioisomer could be advantageously removed after further chemical transformations of the isomeric mixture.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
2.454 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.CN([CH:15]=[O:16])C.O=P(Cl)(Cl)Cl.[OH-].[Na+]>>[F:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([CH:15]=[O:16])=[C:6]([O:8][CH3:9])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC(=CC(=C1)OC)OC
Name
Quantity
4.68 g
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.454 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was further stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
TEMPERATURE
Type
TEMPERATURE
Details
was then heated to 60° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
After extractions with AcOEt (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixed organic layers were dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (heptane/AcOEt=1/1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC(=C(C=O)C(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.